![molecular formula C16H16N2O2S2 B2410936 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene CAS No. 900135-77-5](/img/structure/B2410936.png)
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene, also known as ITMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ITMB is a member of the thioxomethylindole family, which has been shown to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, like those related to the chemical , have been synthesized and analyzed for their potential biological activities. For instance, new derivatives of 2,3-dimethylindole were synthesized, revealing possible biological activities including as para amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors (Avdeenko, Konovalova, & Yakymenko, 2020).
Crystal Structure Analysis
The crystal structure of similar compounds, such as a Schiff base derived from benzene sulfonamide, was determined, showcasing the importance of molecular conformation and interactions in the design of biologically active molecules (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).
Potential Antimicrobial Activity
Research on derivatives carrying the benzene sulfonamide moiety, similar to the chemical , showed interesting antimicrobial activity against various bacterial and fungal species (Ghorab, Soliman, Alsaid, & Askar, 2017).
Electrochemical Synthesis
The electrochemical synthesis of derivatives, such as benzene-1,2-diamine, demonstrates the utility of this approach in creating compounds with specific molecular structures, which could be relevant for the synthesis of related compounds (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).
Thermodynamic Functions in Solubility Studies
The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents has been analyzed, providing a basis for understanding the solubility and thermodynamic properties of similar compounds (Xu, Han, Cong, Du, Cheng, Wang, & Zhao, 2016).
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-22(19,20)14-8-6-13(7-9-14)17-16(21)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLLTDWGLYQZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)
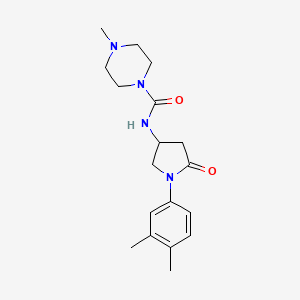
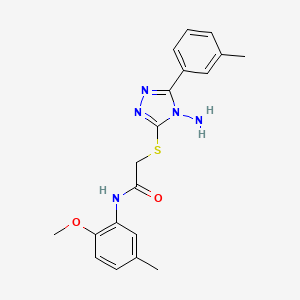
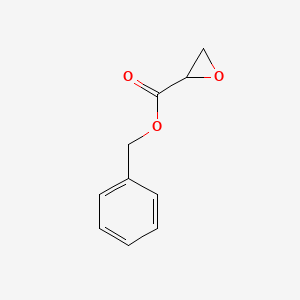
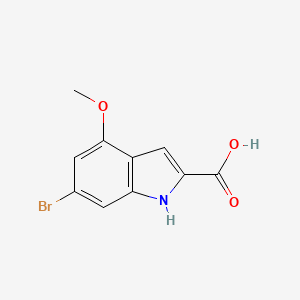
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
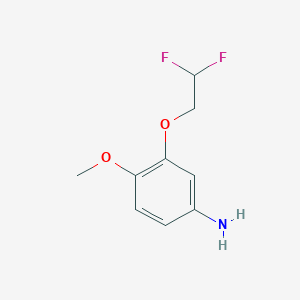



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)